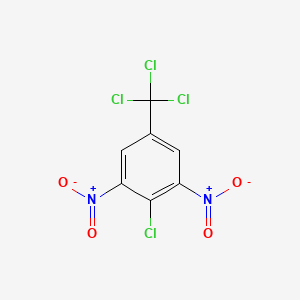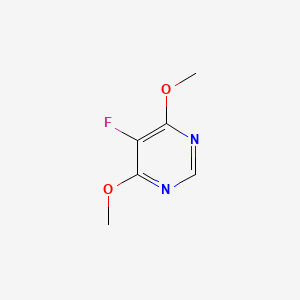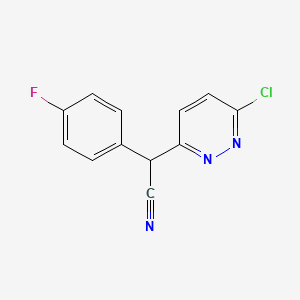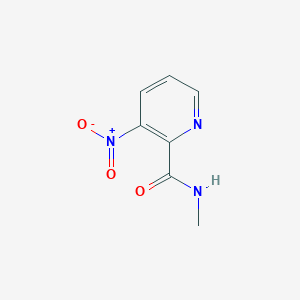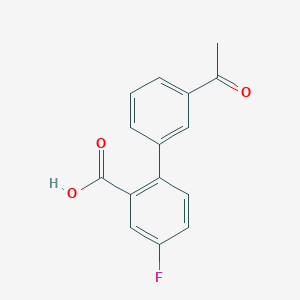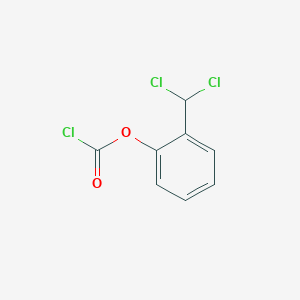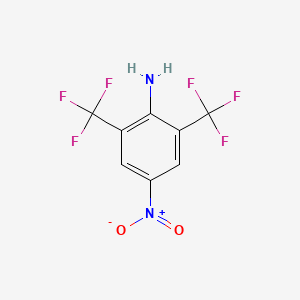
2,6-Bis(trifluoromethyl)-4-nitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Bis(trifluoromethyl)-4-nitroaniline is an organic compound characterized by the presence of two trifluoromethyl groups and a nitro group attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(trifluoromethyl)-4-nitroaniline typically involves the nitration of 2,6-Bis(trifluoromethyl)aniline. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions. The reaction proceeds as follows:
Nitration Reaction:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain precise control over reaction conditions and to enhance safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
2,6-Bis(trifluoromethyl)-4-nitroaniline undergoes various chemical reactions, including:
-
Reduction
Reagents: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Conditions: The reaction is carried out under hydrogenation conditions at elevated pressure and temperature.
Products: The nitro group is reduced to an amino group, yielding 2,6-Bis(trifluoromethyl)-4-aminoaniline.
-
Substitution
Reagents: Halogenating agents such as chlorine or bromine.
Conditions: The reaction is conducted in the presence of a suitable solvent and catalyst.
Products: Halogenated derivatives of this compound.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound under acidic or basic conditions.
Reduction: Catalytic hydrogenation using Pd/C or chemical reduction using iron powder and hydrochloric acid.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst such as iron(III) chloride.
Scientific Research Applications
2,6-Bis(trifluoromethyl)-4-nitroaniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique electronic properties make it valuable in the development of new materials and catalysts.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of agrochemicals, dyes, and pigments due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2,6-Bis(trifluoromethyl)-4-nitroaniline depends on its specific application. In biological systems, it may interact with cellular components, leading to various biochemical effects. The nitro group can undergo reduction to form reactive intermediates that interact with biomolecules, potentially leading to antimicrobial or anticancer activity. The trifluoromethyl groups contribute to the compound’s lipophilicity and stability, enhancing its ability to penetrate cell membranes and interact with molecular targets.
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(trifluoromethyl)aniline: Lacks the nitro group, making it less reactive in certain chemical reactions.
2,4-Bis(trifluoromethyl)aniline: Has a different substitution pattern, affecting its electronic properties and reactivity.
3,5-Bis(trifluoromethyl)aniline: Similar structure but with different positions of trifluoromethyl groups, leading to variations in chemical behavior.
Uniqueness
2,6-Bis(trifluoromethyl)-4-nitroaniline is unique due to the presence of both electron-withdrawing trifluoromethyl groups and an electron-withdrawing nitro group. This combination significantly influences its reactivity, stability, and potential applications. The compound’s unique electronic properties make it valuable in various fields, including materials science, pharmaceuticals, and agrochemicals.
Properties
IUPAC Name |
4-nitro-2,6-bis(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F6N2O2/c9-7(10,11)4-1-3(16(17)18)2-5(6(4)15)8(12,13)14/h1-2H,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZMLCRWDGFATCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)N)C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F6N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
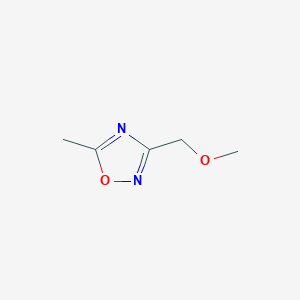
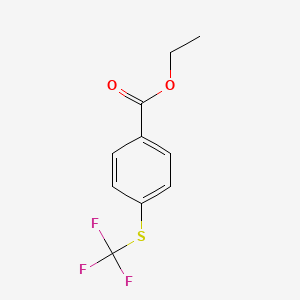
![[1-(2-Phenyl-1,3-thiazol-5-yl)ethyl]amine dihydrochloride](/img/structure/B6331034.png)
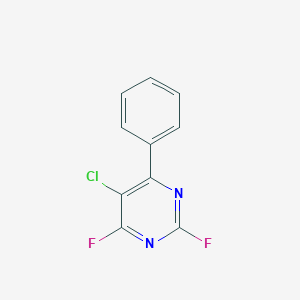
![[(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methyl]amine dihydrochloride](/img/structure/B6331050.png)
